Product packaging for Chlorodiphenylacetic acid(Cat. No.:CAS No. 7475-56-1)

Chlorodiphenylacetic acid

Cat. No.: B1620481
CAS No.: 7475-56-1
M. Wt: 246.69 g/mol
InChI Key: UJRMHFPTLFNSTA-UHFFFAOYSA-N
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Description

Historical Context and Early Investigations of Chlorodiphenylacetic Acid

Early investigations into compounds related to this compound date back to the beginning of the 20th century. Initial studies by Meyer in 1901 and Stollé in 1910 explored the reaction of benzilic acid with thionyl chloride, which laid the groundwork for understanding the reactivity of similar structures. acs.org These early works described the production of benzophenone (B1666685), carbon monoxide, and sulfur dioxide under solvent-free conditions. acs.org

Later, research focused directly on the reaction of this compound with thionyl chloride. A key study demonstrated that this reaction yields two distinct isomeric products with the shared chemical formula C₂₈H₂₀Cl₂O₃. acs.org These products were identified as this compound anhydride (B1165640) and chlorodiphenylacetylbenzilic acid chloride. acs.org A notable finding was the interconversion of these two isomers in the presence of an acid catalyst, which leads to an equilibrium mixture. acs.org

Table 1: Isomeric Products from the Reaction of this compound with Thionyl Chloride

IsomerCharacterizationEquilibrium Mixture Composition
This compound anhydrideFormed from the reaction of this compound with thionyl chloride.70%
Chlorodiphenylacetylbenzilic acid chlorideAlso formed from the same reaction, isomeric to the anhydride.30%
Data sourced from a 1960 study on the reaction of thionyl chloride with benzilic and chlorodiphenylacetic acids. acs.org

These foundational studies were crucial in characterizing the fundamental reactivity of this compound and establishing its chemical behavior, which paved the way for its use in more complex synthetic applications.

Significance of this compound as a Versatile Synthetic Intermediate

This compound and its related α-chloroaryl acetic acid derivatives are recognized as highly versatile synthetic intermediates or synthons. mdpi.comnih.gov Their value stems from the reactivity of both the carboxylic acid group and the chlorine atom at the benzylic position, allowing for a wide range of chemical modifications. mdpi.com

The utility of these compounds is demonstrated by their role as precursors in the synthesis of various functionalized molecules. For instance, they are involved in creating amide and thiourea (B124793) derivatives. mdpi.com The chlorine atom can be readily displaced through nucleophilic substitution, providing access to other important classes of compounds like α-hydroxy, α-amino, and α-mercapto acids. nih.gov

Modern synthetic methods, such as the electrocarboxylation of α,α-dichloroarylmethane derivatives, have been developed to produce α-chloroarylacetic acids efficiently. mdpi.com Research has demonstrated the synthetic utility of the resulting products through several key transformations. mdpi.com

Table 2: Selected Synthetic Transformations of α-Chloroarylacetic Acids

TransformationReagents UsedProduct Type
Amidation(COCl)₂, DMF, CH₂Cl₂ followed by BnNH₂, Et₃N, CH₂Cl₂N-benzyl-2-chloro-2-phenylacetamide (Amide)
EsterificationTMSCHN₂, toluene (B28343)/MeOHMethyl 2-chloro-2-phenylacetate (Ester)
Azide (B81097) SubstitutionNaN₃, n-Bu₄NHSO₄, H₂O/CHCl₃Azide derivatives (en route to α-amino acids)
This table summarizes transformations performed on α-chlorophenylacetic acid to demonstrate its versatility as a synthetic intermediate. mdpi.com

The development of efficient preparative methods for α-chlorophenylacetic acids and their analogues has made these valuable synthetic intermediates more accessible for research and the development of new chemical entities. rsc.org Their potential as polyvalent synthons continues to be an area of active investigation in synthetic chemistry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO2 B1620481 Chlorodiphenylacetic acid CAS No. 7475-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2,2-diphenylacetic acid
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InChI

InChI=1S/C14H11ClO2/c15-14(13(16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UJRMHFPTLFNSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)Cl
Source PubChem
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Molecular Formula

C14H11ClO2
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DSSTOX Substance ID

DTXSID00225731
Record name Chlorodiphenylacetic acid
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Molecular Weight

246.69 g/mol
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CAS No.

7475-56-1
Record name α-Chloro-α-phenylbenzeneacetic acid
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Synthetic Methodologies for Chlorodiphenylacetic Acid

Classical Synthetic Approaches

Traditional methods for synthesizing chlorodiphenylacetic acid primarily rely on the conversion of hydroxy(diphenyl)acetic acid (benzilic acid) using various chlorinating agents. These approaches are well-established in chemical literature.

The foundational classical approach involves the direct conversion of benzilic acid, an α-hydroxy carboxylic acid, into this compound. This transformation is achieved by replacing the hydroxyl (-OH) group at the α-position with a chlorine (-Cl) atom. This substitution is typically accomplished using strong chlorinating agents. ias.ac.in Several chemical methods have been reported for this type of chlorination of α-hydroxyarylacetic acids. However, these methods are not always general, and some routes that employ reagents like phosphorus pentachloride can lead to the formation of byproducts such as the acid chloride, complicating purification. ias.ac.in

Phosphorus oxychloride (POCl₃) serves as a key reagent for the chlorination of benzilic acid. ias.ac.ingoogle.com When 20g of benzilic acid is gently warmed with 20g of phosphorus oxychloride, the reaction proceeds until the acid dissolves. prepchem.com Upon cooling, the crude product crystallizes and can be purified by washing with cold water and recrystallizing from a benzene-ligroin mixture, yielding colorless rhombic tablets. prepchem.com This specific procedure has been reported to produce a yield of 65%. prepchem.com The reaction demonstrates the selective nature of phosphorus oxychloride, which can convert the hydroxyl group to a chlorine atom without simultaneously forming the acid chloride, a reaction that can occur with harsher chlorinating agents like phosphorus pentachloride. ias.ac.ingoogle.com

Thionyl chloride (SOCl₂) is another effective reagent for the synthesis of this compound from benzilic acid. ias.ac.in The reaction proceeds readily at room temperature, providing a good yield of the desired product. ias.ac.in Research has shown that a nearly theoretical yield of this compound can be achieved by reacting dry benzilic acid with approximately 1.2 moles of thionyl chloride at room temperature, provided that the loss of the volatile thionyl chloride is prevented. ias.ac.in In a typical lab-scale preparation, adding 3 c.c. of thionyl chloride to 10 g of dry, powdered benzilic acid and leaving the mixture overnight results in the formation of large crystals of this compound. ias.ac.in This method is considered an efficient route, though some older reports have noted that it can produce a mixture of products that is difficult to purify.

Modern and Emerging Synthetic Routes

Recent advancements have led to the development of novel synthetic pathways, with a focus on electrochemical methods that offer high selectivity and alternative reaction mechanisms.

A modern approach to synthesizing α-chloroarylacetic acids, including this compound, is through the electrochemical carboxylation of α,α-dichloroarylmethane derivatives. nih.gov This method involves the electrochemical reduction of a substrate like α,α-dichlorodiphenylmethane in the presence of carbon dioxide (CO₂). The process selectively reduces one of the two geminal chlorine atoms. The proposed mechanism suggests that the α,α-dichloroarylmethane derivative undergoes a two-electron reduction at the cathode to form an α-chloro anion, which then reacts with CO₂ to produce the final α-chlorophenylacetic carboxylate. This electrosynthesis technique provides a direct route to the desired product with high selectivity against over-reduction or dicarboxylation. nih.gov

The yield and selectivity of the electrochemical synthesis are significantly influenced by various reaction parameters, particularly the choice of solvent and the material of the sacrificial anode. Research investigating the electrocarboxylation of α,α-dichlorodiphenylmethane has shown that the reaction outcomes vary considerably with different anodes. researchgate.net

For instance, initial experiments using an aluminum anode in acetonitrile (B52724) resulted in a low NMR yield (23%) of the desired product's methyl ester, with a significant amount of the over-reduced, non-chlorinated byproduct. researchgate.netresearchgate.net The use of other metal anodes such as cobalt, zinc, or magnesium also provided low yields. researchgate.net The study concluded that an aluminum anode and a stainless steel cathode in a DMA (N,N-Dimethylacetamide) solvent under a constant current provided a more efficient and selective synthesis of α-chloroarylacetic acid derivatives.

Below is a data table summarizing the findings on how the anode material affects the reaction.

Effect of Anode Material on Electrochemical Synthesis

Anode MaterialSolventProduct Yield (NMR)Byproduct Yield (NMR)Selectivity
Aluminum (Al)Acetonitrile23%12%66%
Cobalt (Co)AcetonitrileLower NMR yields and significant byproduct formation
Zinc (Zn)AcetonitrileLower NMR yields and significant byproduct formation
Magnesium (Mg)AcetonitrileLower NMR yields and significant byproduct formation

Data sourced from research on the electrocarboxylation of α,α-dichlorodiphenylmethane. Yields are for the methyl ester derivatives and were determined by NMR spectroscopy. researchgate.netresearchgate.net

Development of Selective Functionalization Strategies for this compound Precursors

The synthesis of this compound derivatives with tailored properties hinges on the ability to selectively introduce functional groups onto its core structure. A key approach to achieving this is through the strategic functionalization of its precursors, such as benzophenone (B1666685) and diphenylmethane (B89790) derivatives. These strategies allow for the precise placement of substituents on the aromatic rings, which can subsequently be carried through to the final this compound product. Methodologies such as directed ortho-metalation (DoM) and transition metal-catalyzed C-H activation have emerged as powerful tools for this purpose.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic compounds. This method relies on the presence of a directing metalation group (DMG) that positions a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the adjacent ortho position. organic-chemistry.orgysu.am This generates a stabilized carbanion that can then react with various electrophiles to introduce a wide array of functional groups.

For precursors of this compound, such as benzophenone, the carbonyl group itself can act as a directing group, although more effective DMGs are often employed. For instance, the use of an O-carbamate group has proven to be a robust strategy in the synthesis of aromatic molecules. nih.gov The general principle involves the complexation of the organolithium reagent by the heteroatom of the DMG, which increases the kinetic acidity of the ortho-protons, facilitating their removal. organic-chemistry.org

A notable advancement in the functionalization of benzophenone precursors involves the use of a traceless, transient directing group. In one approach, benzophenone derivatives are reacted with N-aminopiperidine to form hydrazones. These hydrazones then undergo an ortho-selective borylation. chemistryviews.org The borylated intermediate can be subsequently converted to an aryl pinacol (B44631) boronate, a versatile building block for further functionalization through cross-coupling reactions. chemistryviews.org This method allows for the introduction of various substituents, including through oxidation, chlorination, and bromination, providing a pathway to diverse benzophenone structures that can serve as precursors to functionalized chlorodiphenylacetic acids. chemistryviews.org

The choice of organolithium reagent and solvent system can also dictate the outcome of the reaction, allowing for chemoselectivity between directed ortho-metalation and nucleophilic acyl substitution on the same aromatic carboxylic acid amide precursor. rsc.org

Table 1: Examples of Directed ortho-Metalation (DoM) on Benzophenone Precursors

Precursor Type Directing Group Reagent Functionalization Reference

C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Palladium-catalyzed reactions have been particularly prominent in the functionalization of diphenylacetic acid and its precursors. A significant development is the Pd(II)-catalyzed enantioselective C-H olefination of diphenylacetic acids using monoprotected chiral amino acids as ligands. mdpi.comacs.org This method allows for the asymmetric introduction of an olefinic group at the ortho position of one of the phenyl rings. The reaction proceeds with high enantioselectivity, and the choice of the amino acid ligand is crucial for achieving the desired outcome. For instance, Boc-l-isoleucine has been identified as an effective ligand for this transformation. mdpi.comresearchgate.net

The scope of this strategy extends to the desymmetrization of prochiral C(sp²)–H and C(sp³)–H bonds, further highlighting its utility in creating chiral molecules. nih.gov The carboxylate group of the diphenylacetic acid substrate itself acts as a directing group, coordinating to the palladium center and facilitating the C-H activation step. acs.org The use of countercations, such as sodium ions, has also been shown to have a dramatic effect on the efficiency of carboxylate-directed C-H functionalization reactions. acs.org

Beyond olefination, C-H activation strategies have been employed for a variety of other transformations on benzoic acid substrates, including iodination, hydroxylation, carboxylation, and arylation, showcasing the versatility of this approach for generating functionalized precursors. acs.org

Table 2: Palladium-Catalyzed C-H Functionalization of Diphenylacetic Acid Scaffolds

Substrate Ligand Reaction Type Key Features Reference(s)
Diphenylacetic Acid Boc-l-isoleucine Enantioselective Olefination High enantioselectivity (up to 97% ee) mdpi.comresearchgate.net
Diphenylacetic Acid Monoprotected Amino Acids (MPAA) Enantioselective Olefination Demonstrates asymmetric C-H activation acs.org
Racemic α-hydroxy phenylacetic acids (S)-MPAA or (R)-MPAA Kinetic Resolution via C-H Olefination Provides enantio-enriched products and recovered starting material nih.gov
Benzoic Acids Various Iodination, Hydroxylation, Arylation, etc. Broad scope of functionalization acs.org

These selective functionalization strategies for the precursors of this compound provide a powerful toolkit for the synthesis of a wide range of derivatives. The ability to precisely control the introduction of functional groups on the aromatic backbone is essential for tuning the chemical and physical properties of the final compounds.

Reactivity and Mechanistic Investigations of Chlorodiphenylacetic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid functional group of chlorodiphenylacetic acid can readily undergo classic transformations such as esterification and amidation to produce a variety of derivatives. These reactions typically proceed through the activation of the carboxyl group, often by conversion to a more reactive species like an acid chloride.

Esterification of this compound is a common transformation. mdpi.com A straightforward method involves the use of trimethylsilyldiazomethane (B103560) in a mixture of toluene (B28343) and methanol, which can afford the corresponding methyl ester in nearly quantitative yields. mdpi.com The reaction of the acid with an alcohol in the presence of an acid catalyst, known as Fischer esterification, is another viable method. nagwa.com For instance, the reaction with ethanol (B145695) in the presence of an acid catalyst yields ethyl chlorodiphenylacetate. nagwa.com

The formation of esters can also be achieved by reacting an alcohol with the corresponding acid chloride, which is synthesized from this compound and a chlorinating agent like thionyl chloride. researchgate.netlibretexts.org Furthermore, alkylation of a chlorodiphenylacetate salt with an alkylating agent, such as an alkyl halide, can produce esters. google.com

Table 1: Examples of Esterification Reactions

Alcohol/ReagentResulting EsterReaction ConditionsYieldReference
TrimethylsilyldiazomethaneMethyl 2-chloro-2,2-diphenylacetateToluene/Methanol, 0 °C to room temperature~100% mdpi.com
EthanolEthyl 2-chloro-2,2-diphenylacetateAcid catalystN/A nagwa.com
1-Methyl-piperidin-4-ol2-chloro-2,2-diphenylacetic acid 1-methyl-piperidin-4-yl esterN/AN/A chemicalbook.com

N/A: Data not available in the provided sources.

Amide derivatives of this compound are accessible through amidation reactions. mdpi.com A common synthetic route involves first converting the carboxylic acid to its more reactive acid chloride using a reagent such as oxalyl chloride or thionyl chloride. mdpi.com The resulting chlorodiphenylacetyl chloride can then be reacted with a primary or secondary amine in the presence of a base like triethylamine (B128534) to yield the desired amide. mdpi.comgoogle.com For example, reaction with benzylamine (B48309) under these conditions has been shown to produce the corresponding N-benzylamide derivative with a 59% yield. mdpi.com

Alternative methods for amidation include the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), which facilitate the direct reaction between the carboxylic acid and an amine. tandfonline.com Boric acid-carboxylic acid mixed anhydrides have also been utilized to acylate amines, providing the amide and the very weak boric acid as a byproduct. google.com

Table 2: Examples of Amidation Reactions

AmineResulting AmideReaction ConditionsYieldReference
BenzylamineN-benzyl-2-chloro-2,2-diphenylacetamide1. (COCl)₂, DMF, CH₂Cl₂ 2. Et₃N, CH₂Cl₂59% mdpi.com
DimethylamineN,N-dimethyl-2-chlorobenzamide (related example)POCl₃, DMFN/A google.com

N/A: Data not available in the provided sources.

Reactivity of the Chlorine Atom

The chlorine atom at the α-position of this compound is susceptible to nucleophilic attack, making it a key site for introducing diverse functionalities into the molecule.

The carbon-chlorine bond in this compound and its derivatives is subject to nucleophilic substitution. smolecule.com This reactivity allows for the displacement of the chloride ion by a variety of nucleophiles. For example, refluxing chloroethanoic acid (a related alpha-chloro acid) with ethanolic sodium hydroxide (B78521) results in the substitution of the chlorine with a hydroxyl group, forming a hydroxy acid. docbrown.info Similarly, reaction with thiourea (B124793) has been studied with this compound and its ethyl ester, leading to the formation of heterocyclic compounds like 5,5-diphenylpseudothiohydantoin. researchgate.net The presence of the two phenyl rings stabilizes the carbocation intermediate that can form upon departure of the chloride, facilitating SN1-type reactions.

A significant nucleophilic substitution reaction involves the introduction of an azide (B81097) group (N₃). mdpi.com The chlorine atom on the methyl ester of this compound can be displaced by sodium azide (NaN₃). mdpi.com This reaction can be performed efficiently under phase-transfer conditions, using a system like water/chloroform with a catalyst such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (n-Bu₄NHSO₄), to afford the corresponding azido-diphenylacetic acid methyl ester in excellent yield. mdpi.com The resulting α-azido ester is a valuable intermediate, particularly for the synthesis of non-proteogenic α-amino acid derivatives. mdpi.com

Table 3: Nucleophilic Substitution at the α-Carbon

NucleophileSubstrateProductReaction ConditionsYieldReference
Sodium AzideMethyl 2-chloro-2,2-diphenylacetateMethyl 2-azido-2,2-diphenylacetaten-Bu₄NHSO₄, H₂O/CHCl₃99% mdpi.com
ThioureaThis compound / Ethyl ester5,5-DiphenylpseudothiohydantoinEthanol (optional)N/A researchgate.net
Sodium HydroxideChloroethanoic acid (related example)Hydroxyethanoic acidEthanolic NaOH, refluxN/A docbrown.info

N/A: Data not available in the provided sources.

Reactions with Specific Reagents and Reaction Outcomes

Interaction with Thiourea and Formation of Derived Heterocycles

The reaction between this compound and thiourea has been investigated under various conditions, including the use of the acid itself, its ethyl ester, or the acid chloride, with or without an ethanol solvent. researchgate.net This reaction is a pathway to the synthesis of heterocyclic compounds. A primary product of this reaction is 5,5-diphenylpseudothiohydantoin. researchgate.net

The formation of this heterocycle involves the nucleophilic character of thiourea attacking the electrophilic carbonyl carbon of the this compound derivative. This is followed by an intramolecular cyclization and subsequent dehydration. The specific reaction conditions play a crucial role in the distribution of products.

Besides the main product, other compounds can be formed, indicating a complex reaction landscape. These include 2-(diphenylmethyl)imino-4-oxo-5,5-diphenylthiazolidine and bis(diphenylmethyl) disulfide. researchgate.net The formation of these secondary products points towards competing reaction pathways, including those involving decarboxylation of the starting material.

ReactantsKey ProductsSecondary Products
This compound (or its ester/acid chloride) + Thiourea5,5-Diphenylpseudothiohydantoin researchgate.net2-(Diphenylmethyl)imino-4-oxo-5,5-diphenylthiazolidine, Bis(diphenylmethyl) disulfide researchgate.net

Decarboxylation Phenomena in Reaction Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant phenomenon observed in some reactions of this compound. In the reaction with thiourea, the formation of products like 2-(diphenylmethyl)imino-4-oxo-5,5-diphenylthiazolidine and bis(diphenylmethyl) disulfide is indicative of a decarboxylation event. researchgate.net The loss of CO₂ from this compound would generate a diphenylmethyl carbocation or radical intermediate, which can then participate in subsequent reactions.

The photoinduced decarboxylation of aryl-substituted carboxylic acids, including diphenylacetic acid, has been studied. rsc.org Using mercuric oxide (HgO) under illumination, diphenylacetic acid undergoes decarboxylation to generate the diphenylmethyl radical. rsc.org This radical can then dimerize to form 1,1,2,2-tetraphenylethane (B1595546) or react with molecular oxygen to yield benzophenone (B1666685). rsc.org

Catalytic oxidative decarboxylation of arylacetic acids, including diphenylacetic acid, has also been achieved using manganese(III) and iron(III) Schiff base complexes. semanticscholar.orgresearchgate.net These reactions typically proceed through the formation of an alcohol intermediate which is then oxidized to the corresponding ketone. semanticscholar.orgresearchgate.net For instance, the catalytic decarboxylation of diphenylacetic acid can yield benzophenone. researchgate.net

The propensity for decarboxylation highlights an important reactive pathway for this compound, particularly under conditions that can stabilize the resulting diphenylmethyl intermediate.

Reaction ConditionIntermediateFinal Product(s)
Reaction with thioureaDiphenylmethyl intermediate researchgate.net2-(Diphenylmethyl)imino-4-oxo-5,5-diphenylthiazolidine, Bis(diphenylmethyl) disulfide researchgate.net
Photoinduced with HgODiphenylmethyl radical rsc.org1,1,2,2-Tetraphenylethane, Benzophenone rsc.org
Catalytic oxidation (Mn(III)/Fe(III) complexes)Diphenylmethanol intermediateBenzophenone semanticscholar.orgresearchgate.netresearchgate.net

Structural and Spectroscopic Characterization of Chlorodiphenylacetic Acid and Its Derivatives

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in the characterization of chlorodiphenylacetic acid, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound and its derivatives.

¹H NMR: In the ¹H NMR spectrum of methyl 2-chloro-2,2-diphenylacetate, a derivative of this compound, the aromatic protons (CHAr) appear as a multiplet in the range of δ 7.42–7.26 ppm, while the methyl protons (CH₃) present as a singlet at δ 3.78 ppm. mdpi.com The acidic proton of the carboxyl group in carboxylic acids typically absorbs as a singlet near 12 δ in the ¹H NMR spectrum. libretexts.org

¹³C NMR: The carboxyl carbon atom in carboxylic acids generally absorbs between 165 and 185 δ in the ¹³C NMR spectrum. libretexts.org For nitriles, which can be synthetic precursors, the nitrile carbon absorbs in the range of 115 to 130 δ. libretexts.org

The NMR yield of α-chloroarylacetic acids can be determined using an internal standard, such as dimethyl terephthalate, during the analysis of the crude reaction mixture. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for a this compound Derivative

Compound Functional Group Chemical Shift (δ, ppm) Multiplicity
Methyl 2-chloro-2,2-diphenylacetateAromatic Protons (CHAr)7.26-7.42Multiplet
Methyl Protons (CH₃)3.78Singlet

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The presence of the carboxylic acid group can be distinguished from other acidic groups using this technique. researchgate.net

Key characteristic IR absorptions for carboxylic acids include:

A very broad absorption for the O–H bond of the carboxyl group, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org

A strong C=O bond absorption between 1710 and 1760 cm⁻¹. libretexts.org The exact position is influenced by whether the acid is in a monomeric form (around 1760 cm⁻¹) or a more common hydrogen-bonded dimeric form (around 1710 cm⁻¹). libretexts.org Conjugation with a benzene (B151609) ring can lower this frequency by 20 to 30 cm⁻¹. libretexts.org

For instance, the IR spectra of Schiff bases derived from related compounds show characteristic imine stretching bands (CH=N) around 1617-1621 cm⁻¹. mdpi.com

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound and its derivatives, further confirming their structure.

For the methyl ester derivative of α-chlorodiphenylacetic acid, the mass spectrum shows molecular ion peaks (M+) at m/z 260 and 262, corresponding to the two isotopes of chlorine. Key fragment ions are observed at m/z 225, 203, 201, 167, and 165. High-resolution mass spectrometry (HRMS) is utilized for accurate mass measurements. mdpi.com

Crystallographic Analysis of this compound Derivatives (if available)

Advanced Derivatives and Their Synthetic Utility in Research

Design and Synthesis of Novel Chlorodiphenylacetic Acid Derivatives

The design of novel this compound derivatives is driven by the need for tailored building blocks in medicinal chemistry and materials science. By modifying the substitution patterns on the phenyl rings or transforming the carboxylic acid moiety, chemists can fine-tune the electronic and steric properties of the molecule to achieve specific reactivity or biological activity.

A key modern approach to synthesizing α-chloroaryl acetic acid derivatives, including those of this compound, is through the electrochemical carboxylation of α,α-dichloroarylmethane precursors. google.comwikipedia.org This method offers high selectivity, avoiding the formation of non-chlorinated or dicarboxylic acid byproducts that can occur with other methods. wikipedia.org The process involves the reduction of an α,α-dichloroaryl compound at a cathode in the presence of carbon dioxide. Research has shown that the reaction parameters, such as the choice of electrode and solvent, are crucial for optimizing the yield and selectivity. google.comwikipedia.org

For instance, the electrocarboxylation of dichlorodiphenylmethane (B138671) can be finely tuned to produce this compound selectively. Studies have demonstrated that using a stainless steel cathode in a dimethylacetamide (DMA) solvent provides superior results in terms of both yield and selectivity compared to other systems. wikipedia.org

PrecursorReaction ConditionsProductSelectivity / YieldReference
α,α-DichlorodiphenylmethaneElectrochemical carboxylation, Al anode, Stainless Steel cathode, DMA solventThis compoundHigh selectivity (91%) wikipedia.org
α,α-DichlorotolueneElectrochemical carboxylation, Al anode, Stainless Steel cathode, DMA solventα-Chlorophenylacetic acid~50% yield, high selectivity google.com
Substituted α,α-dichlorobenzyl compoundsGeneral electrochemical carboxylationSubstituted α-chloroaryl acetic acid derivativesModerate yields, high selectivity google.com

Other synthetic routes to access these derivatives include the oxidation of α-chloroaryl acetaldehydes or the direct chlorination of α-hydroxyarylacetic acids, though these methods can be less general. google.com The design of these synthetic strategies often focuses on creating a diverse library of derivatives with varied electronic and steric properties for screening in drug discovery or materials science applications.

Modulating Reactivity and Selectivity through Structural Modifications

Structural modifications to the this compound framework are a powerful strategy for modulating its chemical reactivity and the selectivity of its subsequent transformations. The inherent functionality—an α-chloro acid—provides two primary sites for reaction: the carboxylic acid group and the carbon-chlorine bond.

The reactivity at the α-carbon is significantly influenced by the presence of both the phenyl groups and the carboxyl group. Studies comparing the formolysis of this compound with that of chlorodiphenylmethane (B1668796) reveal that the α-substituents play a critical role. orgsyn.org The carboxylic acid group influences the stability of potential carbocation intermediates, thereby affecting the mechanism (SN1 vs. SN2) of nucleophilic substitution at the α-carbon. orgsyn.org

Furthermore, selectivity in synthetic transformations can be precisely controlled. In the electrochemical synthesis of α-chloroaryl acetic acids, the selective reduction of only one of the two geminal chlorine atoms in the precursor is a significant challenge. wikipedia.org However, by carefully tuning reaction conditions—such as using a stainless steel cathode, the solvent DMA, and optimizing reactant concentration—high selectivity for the desired mono-chlorinated product can be achieved, minimizing the formation of the fully reduced (non-chlorinated) or dicarboxylated byproducts. wikipedia.org

Modifications to the aromatic rings also play a crucial role. Introducing electron-withdrawing or electron-donating substituents can alter the electron density of the entire molecule. This can:

Influence the acidity of the carboxyl group.

Stabilize or destabilize intermediates in nucleophilic substitution reactions.

Direct the regioselectivity of further electrophilic aromatic substitution reactions on the phenyl rings.

These modifications allow chemists to use this compound derivatives as fine-tuned building blocks, where reactivity and selectivity are pre-programmed into the molecular structure.

Utilizing this compound Derivatives as Building Blocks in Complex Organic Synthesis

The unique combination of functional groups makes this compound and its derivatives highly valuable as versatile building blocks for constructing more complex molecular architectures.

The synthesis of a fluorene (B118485) ring system from a diphenylacetic acid derivative would theoretically proceed via an intramolecular Friedel-Crafts acylation. sci-hub.se In this hypothetical pathway, the carboxylic acid of this compound would first be converted to a more reactive species, such as an acyl chloride. In the presence of a Lewis acid catalyst, this acyl chloride could then undergo an intramolecular electrophilic attack on one of the adjacent phenyl rings to form the five-membered ketone ring characteristic of a fluorenone, which could then be further processed to a fluorene.

However, a review of common synthetic routes shows that fluorenones and their corresponding carboxylic acids are more typically synthesized from other precursors, such as the oxidation of 2-acetylfluorene (B1664035) or the acid-catalyzed cyclization of 2-phenylbenzoic acid derivatives. acs.orgmdpi.com While the cyclization of a diphenylacetic acid derivative is chemically plausible, it does not appear to be a widely documented or standard method for preparing fluorenecarboxylic acids.

This compound and its simpler analog, 2-chlorophenylacetic acid, are important intermediates in the chemical industry for producing a range of specialty chemicals. mdpi.comresearchgate.net Their utility stems from the ability to independently modify the carboxylic acid function (via esterification, amidation) and the α-chloro position (via nucleophilic substitution).

Key applications include:

Pharmaceuticals: These compounds serve as precursors for active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and muscle relaxants. mdpi.com α-chlorophenylacetic acid derivatives are specifically noted as intermediates in the synthesis of certain cephalosporin (B10832234) antibiotics and novel amide or thiourea (B124793) derivatives for treating diseases mediated by vanilloid receptors. google.com

Agrochemicals: They are used in the production of plant growth regulators, particularly auxins, which are vital for controlling cell elongation and differentiation in plants. mdpi.comresearchgate.net

Fragrances and Advanced Materials: The unique structure is also utilized in the synthesis of fragrances and other advanced materials. mdpi.com

Product ClassSpecific Example/TargetRole of this compound DerivativeReference
PharmaceuticalsCephalosporin M-14659Serves as a key synthetic intermediate. google.com
PharmaceuticalsVanilloid Receptor (TRPV1) ModulatorsPrecursor for amide/thiourea derivatives. google.com
AgrochemicalsAuxins (Plant Growth Regulators)Core building block for auxin synthesis. mdpi.comresearchgate.net
Organic SynthesisNon-proteogenic α-amino acidsThe chloro-ester can be converted to an azido-ester, a precursor to amino acids. google.com

In the field of materials science and chemical biology, there is significant interest in developing novel fluorophores for imaging and sensing. Research into bio-inspired fluorophores has utilized this compound as a key reagent. Specifically, it has been used in the synthesis of derivatives of oxyluciferin, the light-emitting molecule from fireflies. acs.org By reacting this compound with other synthetic intermediates, researchers have created novel, highly conjugated systems designed to have specific fluorescence properties. acs.org This work aims to transform the features of a natural bioluminescent molecule into a stable and bio-friendly synthetic fluorophore, potentially with applications in biological imaging. acs.org

The carboxylic acid moiety of this compound is readily converted into ester derivatives. A general and efficient method for this transformation is the reaction with trimethylsilyldiazomethane (B103560) in a toluene (B28343)/methanol solvent mixture, which can produce the corresponding methyl ester in nearly quantitative yields. google.com

A significant application of this reactivity is in the synthesis of esters with complex alcohols, such as tropane (B1204802) alkaloids. Tropane alkaloids are a class of bicyclic natural products known for their important pharmacological activities. sci-hub.se The existence of compounds such as 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, chlorodiphenylacetate confirms the use of this compound in this context. This molecule is an ester formed between the hydroxyl group of a tropane alcohol and the carboxyl group of this compound. The synthesis of such molecules combines the versatile chlorodiphenylacetyl scaffold with the biologically active tropane moiety, creating hybrid molecules for pharmacological research. sci-hub.se

Theoretical and Computational Studies of Chlorodiphenylacetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure of a molecule, which in turn governs its reactivity. For molecules like chlorodiphenylacetic acid, methods such as DFT are employed to calculate a variety of molecular properties and reactivity descriptors. researchgate.net While specific DFT studies on this compound are not widely published, analyses of analogous compounds like diphenylacetic acid researchgate.net and various benzoic acid derivatives nih.gov provide a framework for understanding its predicted characteristics.

A typical computational approach involves geometry optimization using a specific functional and basis set, such as B3LYP/6-311++G(d,p), to find the molecule's lowest energy conformation. researchgate.net From this optimized structure, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular importance. EHOMO is related to the molecule's ability to donate electrons, while ELUMO indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Other global reactivity descriptors derived from these calculations help predict a molecule's behavior in chemical reactions. These include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.net These parameters are valuable for quantitative structure-activity relationship (QSAR) studies. acs.org Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface can identify the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

Table 1: Conceptual Quantum Chemical Parameters and Their Significance

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMORelates to the tendency to donate electrons.
Lowest Unoccupied Molecular Orbital EnergyELUMORelates to the ability to accept electrons.
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and stability. researchgate.net
Chemical HardnessηMeasures resistance to change in electron distribution. researchgate.net
Chemical PotentialμRelates to the escaping tendency of electrons. researchgate.net
Electrophilicity IndexωQuantifies the energy lowering of a molecule when it accepts electrons. researchgate.net

These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, guiding further experimental research into its reactivity and potential applications.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key tool for investigating the pathways of chemical reactions, including the identification of transient intermediates and the calculation of activation energies for transition states.

A notable study investigated the reaction of this compound with thionyl chloride. mdpi.com This reaction was shown to yield two distinct isomeric products: this compound anhydride (B1165640) and chlorodiphenylacetylbenzilic acid chloride. mdpi.com Computational analysis, in conjunction with experimental evidence, helps to elucidate the mechanism of this transformation. The study found that these two isomers can be interconverted, particularly in the presence of an acid catalyst. mdpi.com At equilibrium, the mixture consists of approximately 70% anhydride and 30% acid chloride, demonstrating a thermodynamically controlled process. mdpi.com

In another area, computational studies have been used to propose mechanisms for related reactions, such as the electrochemical synthesis of α-chloroarylacetic acids from α,α-dichloroarylmethane precursors. researchgate.net For these reactions, a mechanism was proposed based on cyclic voltammetry studies and control experiments. researchgate.net The modeling suggests a process involving the electrochemical reduction of the starting material to form a radical anion intermediate, which then proceeds through carboxylation and subsequent steps to yield the final α-chloroarylacetic acid product. researchgate.net Modeling reaction pathways, such as through Intrinsic Reaction Coordinate (IRC) calculations, can confirm that a calculated transition state connects the reactants and products as expected.

Conformational Analysis and Stereochemical Considerations in Derivatives

The three-dimensional structure and conformational flexibility of this compound and its derivatives are critical to their chemical behavior. Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation around single bonds.

The conformational landscape of derivatives like Diaphen, which shares the core diphenylacetate structure, has been analyzed. researchgate.net These studies indicate that while various rotational conformers can exist, the energy barriers for interconversion are relatively low, allowing for dynamic changes at room temperature. researchgate.net However, steric repulsion between the phenyl rings plays a significant role in determining the most stable, or lowest energy, conformation. researchgate.net In the solid state, crystal packing forces can also influence the molecule to adopt a conformation that may differ from its lowest energy state in solution. researchgate.net this compound itself is achiral and does not exhibit optical activity. researchgate.net

Analytical Methodologies for Chlorodiphenylacetic Acid Excluding Basic Identification

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatography stands as a cornerstone for the separation, identification, and quantification of chlorodiphenylacetic acid and similar analytes. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most powerful and widely used techniques in this domain.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. It offers high resolution and sensitivity, making it suitable for complex matrices.

A common approach involves reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. For instance, a method for the simultaneous determination of chloroprocaine (B85988) hydrochloride and its degradation product, 4-amino-2-chlorobenzoic acid, utilizes a µ-Bondapak C18 column. The separation is achieved with an eluent composed of water, acetonitrile (B52724), methanol, and glacial acetic acid, supplemented with an ion-pairing agent like sodium 1-heptanesulfonate. nih.gov Detection is typically carried out using a UV detector at a specific wavelength, such as 278 nm. nih.gov

The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. For example, in the analysis of indomethacin (B1671933) and its hydrolytic degradants, including 4-chlorobenzoic acid, a mobile phase of methanol, acetonitrile, and a 10 mM sodium acetate (B1210297) buffer (pH 3) in a 10:50:40% v/v ratio has been successfully employed with a Zorbax Eclipse Plus C18 column. ijper.org The use of a photodiode array (PDA) detector allows for monitoring at multiple wavelengths, enhancing the specificity of the analysis. ijper.org

The table below summarizes typical parameters for the HPLC analysis of related chloro-containing aromatic acids.

Parameter Value Reference
Column Zorbax Eclipse Plus C18, 3.5 µm (4.6 mm × 100 mm) ijper.org
Mobile Phase Methanol: Acetonitrile: 10 mM Sodium Acetate Buffer (pH 3) (10:50:40 v/v) ijper.org
Flow Rate 1.0 mL/min ijper.org
Detection UV-Visible PDA Detector at 254 nm ijper.org
Injection Volume 5 µL ijper.org
Temperature Ambient ijper.org

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature of carboxylic acids like this compound, derivatization is often necessary to improve volatility and chromatographic performance. thermofisher.com

A common derivatization agent is diazomethane, which converts carboxylic acids to their more volatile methyl esters. tandfonline.comuark.edu Another agent, pentafluorobenzyl bromide (PFBBr), is also used to create derivatives suitable for GC analysis. thermofisher.com This derivatization step not only enhances volatility but also improves peak shape and detectability. thermofisher.com

The choice of the GC column is also crucial for achieving good separation. A 5% phenyl methylpolysiloxane phase column is often used for the separation of derivatized chlorinated acetic acids. thermofisher.com For more complex mixtures, such as isomers of chlorobenzoic acids, a series-coupled column system, for example, a DB-5MS and a DB-200 column, can provide enhanced resolution. tandfonline.comresearchgate.net

The separated compounds are typically detected using a mass spectrometer (MS), a technique known as GC-MS. tandfonline.commetbio.net GC-MS provides both quantitative data and structural information, allowing for confident identification of the analytes. The mass spectrometer is usually operated in full scan mode to acquire a total ion chromatogram (TIC) and a full profile of the organic acids present. metbio.net

Below is a table detailing typical GC parameters for the analysis of related chlorinated acids.

Parameter Value Reference
Derivatization Agent Diazomethane tandfonline.comuark.edu
Column Series-coupled DB-200 (30 m x 0.25 mm I.D., 0.25 µm film) and DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film) tandfonline.com
Injector Temperature 240°C tandfonline.com
Carrier Gas Helium (99.999%) tandfonline.com
Flow Rate 1.2 mL/min (constant flow) tandfonline.com
Oven Program 60°C (1 min), then to 100°C at 25°C/min, then to 135°C at 1°C/min, and finally to 240°C at 15°C/min (hold 30 min) tandfonline.com
Detection Electron Ionization Mass Spectrometry (EI-MS) tandfonline.comresearchgate.net

Advanced Spectrophotometric and Spectroscopic Analytical Methods

Beyond chromatography, various spectrophotometric and spectroscopic techniques are employed for the analysis of this compound and its analogs. These methods provide valuable information about the chemical structure and concentration of the analyte.

UV-Visible spectrophotometry is a straightforward and cost-effective method for quantitative analysis. The absorbance of a solution containing the analyte is measured at a specific wavelength, which corresponds to the maximum absorption of the compound. For instance, in the analysis of bupropion (B1668061) hydrochloride and its related impurity, 3-chlorobenzoic acid, absorbance is monitored at 235 nm. researchgate.net The concentration is then determined by comparing the absorbance to a calibration curve prepared with standards of known concentrations.

Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful tools for identifying functional groups and elucidating the molecular structure of compounds. icm.edu.plbibliotekanauki.pl In the analysis of chlorobenzoic acid derivatives, characteristic vibrational bands can be observed. For example, the C=O stretching vibration of the carboxylic acid group typically appears in the region of 1870–1540 cm⁻¹. icm.edu.pl The stretching vibration of the –OH group of the carboxylic acid is expected around 3600 cm⁻¹. icm.edu.pl The C–Cl stretching vibrations are generally found in the 800–550 cm⁻¹ range. icm.edu.pl By comparing the experimental spectra with theoretical calculations, a detailed understanding of the molecular structure can be achieved. icm.edu.plbibliotekanauki.pl

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for structural elucidation. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. icm.edu.plchemicalbook.com For example, the ¹H NMR spectrum of 4-chlorophenylacetic acid shows characteristic signals for the aromatic protons and the methylene (B1212753) protons of the acetic acid group. chemicalbook.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers very high sensitivity and selectivity for the analysis of trace levels of compounds like p-chlorobenzoic acid in complex matrices such as water. nih.gov This technique combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry, allowing for reporting limits as low as 100 ng/L. nih.gov

Future Research Directions for Chlorodiphenylacetic Acid

Development of Greener and More Sustainable Synthetic Routes

The synthesis of α-chloroaryl acetic acids, including chlorodiphenylacetic acid, has traditionally relied on methods that may involve hazardous reagents. Future research will increasingly focus on developing environmentally benign synthetic pathways in line with the principles of green chemistry.

A promising avenue is the advancement of electrochemical methods. The electrocarboxylation of α,α-dichloroarylmethane derivatives presents a selective and efficient route to α-chloroaryl acetic acids. This technique avoids harsh oxidants and can be performed under mild conditions. Future work could optimize this process by exploring different electrode materials, solvents, and supporting electrolytes to improve yield and energy efficiency. For instance, a recent study on the electrocarboxylation of α,α-dichlorodiphenylmethane highlighted the critical role of the anode material and solvent choice in determining the product distribution and yield.

Further research could also explore biocatalysis and the use of renewable feedstocks, minimizing the environmental footprint of synthesizing this valuable compound. The development of solvent-free or aqueous-based reaction systems is another key goal to reduce reliance on volatile organic solvents.

Table 1: Comparison of Synthetic Routes for α-Chloroaryl Acetic Acids

Method Starting Materials Key Features Potential for Green Improvement Citations
Traditional Chemical Synthesis Varies (e.g., oxidation of α-chloroaryl acetaldehydes) Often involves multiple steps and hazardous reagents. High
Electrochemical Carboxylation α,α-dichloroarylmethane derivatives, CO₂ High selectivity, mild conditions, avoids strong chemical oxidants. Optimization of electrodes, solvents, and energy consumption.

| Phase-Transfer Catalysis | p-chlorobenzyl cyanide | Hydrolysis in an alkaline aqueous solution. | Use of biodegradable catalysts and water as a solvent. | |

Exploration of Novel Catalytic Applications

While research has often focused on the degradation of chlorinated compounds, the potential of this compound and its analogues as catalysts themselves is an emerging area of interest. The presence of a carboxylic acid group suggests its potential as a Brønsted acid catalyst.

Studies on structurally related compounds provide a strong rationale for this research direction. For example, 4-chlorobenzoic acid has been identified as an effective and stable catalyst for the aliphatic ketone Claisen rearrangement, a key carbon-carbon bond-forming reaction. Similarly, diphenylacetic acid has been utilized in the kinetic resolution of racemic alcohols through asymmetric esterification, demonstrating its utility in stereoselective synthesis.

Future investigations could explore this compound as an organocatalyst in reactions such as:

Aldol and Mannich reactions, where the carboxylic acid can activate carbonyl compounds and participate in the transition state.

Michael additions, by activating either the nucleophile or the electrophile.

Esterification and amidation reactions, potentially under greener conditions.

Research should focus on how the electronic effects of the chloro substituent and the steric bulk of the diphenyl groups influence catalytic activity and selectivity compared to simpler carboxylic acids.

In-depth Mechanistic Studies of Underexplored Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For this compound, several reactions warrant deeper mechanistic investigation.

The reaction between this compound and thiourea (B124793), which can lead to various heterocyclic products, involves a complex pathway that includes potential decarboxylation. While a mechanism has been proposed, further studies using modern computational and spectroscopic techniques could provide more detailed insights into the transition states and intermediates, clarifying the conditions that favor specific products.

Similarly, the mechanism of electrochemical carboxylation to form this compound has been proposed to proceed via a radical anion intermediate. In-depth studies, including cyclic voltammetry and density functional theory (DFT) calculations, could further elucidate the electron transfer steps and the role of the electrode surface, aiding in the rational design of more efficient electrochemical cells. Future work could also model the multiphase atmospheric chemistry of related chloroacetic acids to understand their environmental formation and fate.

Integration of this compound into Supramolecular Chemistry and Materials Science

The field of supramolecular chemistry, which studies chemical systems based on non-covalent interactions, offers exciting opportunities for this compound. The molecule's distinct functional groups—the carboxylic acid capable of strong hydrogen bonding, and the phenyl rings capable of π-π stacking—make it an excellent building block (synthon) for designing complex molecular architectures.

Future research could focus on creating cocrystals of this compound with other molecules, such as pyridines, to form predictable hydrogen-bonded structures known as supramolecular synthons. A study on a V-shaped diquinoline derivative co-crystallized with acetic acid demonstrated the formation of robust acid-pyridine heterosynthons, providing a blueprint for similar work with this compound.

In materials science, incorporating this compound or its derivatives into polymers or frameworks could lead to novel materials. Its derivatives could be used to create:

Fluorophores: The diphenylmethyl moiety is a component of some fluorescent molecules.

Liquid Crystals: The rigid core and potential for directional intermolecular interactions are features common in liquid crystalline materials.

Functional Polymers: Esterification of the acid could yield monomers for polymerization, introducing specific chemical properties into the resulting polymer chain.

Exploration of Derivatization for Targeted Research Applications

The chemical reactivity of both the carboxylic acid and the α-chloro position allows for extensive derivatization of this compound, opening pathways to new molecules for specific applications, particularly in analytical chemistry and medicinal research.

The carboxylic acid group can be readily converted into esters, amides, and acid chlorides. These derivatives are valuable synthetic intermediates. For instance, ester derivatives of this compound are found in compounds with potential pharmacological activity, such as tropane (B1204802) alkaloid esters and

Q & A

Q. What computational tools predict the environmental impact of chloro-substituted phenylacetic acids?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradability and toxicity. Software like EPI Suite evaluates persistence in soil/water, while molecular docking simulations assess interactions with biological targets (e.g., enzymes) . Experimental validation via OECD Guideline 301 tests confirms predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.